ETHYL 1-({3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}METHYL)-3-PIPERIDINECARBOXYLATE
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Overview
Description
ETHYL 1-({3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}METHYL)-3-PIPERIDINECARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of ETHYL 1-({3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}METHYL)-3-PIPERIDINECARBOXYLATE involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
ETHYL 1-({3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}METHYL)-3-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole nucleus or the hydrazono group.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anticancer, and antimicrobial activities . In medicine, it is being explored for its therapeutic potential in treating various diseases. In the industry, it may be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 1-({3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}METHYL)-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
ETHYL 1-({3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}METHYL)-3-PIPERIDINECARBOXYLATE can be compared with other indole derivatives, such as 1-(2-FLUOROPHENYL)-3-(2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL)UREA and 1-(2-FLUOROPHENYL)-3-(2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL)THIOUREA . These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific hydrazono and piperidinecarboxylate moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[[3-[(2-fluorophenyl)diazenyl]-2-hydroxyindol-1-yl]methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-2-31-23(30)16-8-7-13-27(14-16)15-28-20-12-6-3-9-17(20)21(22(28)29)26-25-19-11-5-4-10-18(19)24/h3-6,9-12,16,29H,2,7-8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXIKKMWMZYVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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